molecular formula C11H7N3 B14754064 Pyrido[2,3-b]quinoxaline CAS No. 261-63-2

Pyrido[2,3-b]quinoxaline

Cat. No.: B14754064
CAS No.: 261-63-2
M. Wt: 181.19 g/mol
InChI Key: KGJRPYISHAZCMA-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrido[2,3-b]quinoxaline derivatives are typically synthesized through condensation reactions involving aromatic 1,2-diamino and 1,2-diketone compounds. One common method involves the use of bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines as intermediates, which are then modified through Suzuki–Miyaura coupling reactions. This process employs palladium catalysts such as Pd(dppf)Cl2 in tetrahydrofuran (THF) with potassium carbonate as a base at reflux temperature .

Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale condensation reactions followed by cross-coupling modifications. The use of transition-metal-catalyzed reactions, particularly those involving palladium, is prevalent due to their efficiency and high yield .

Chemical Reactions Analysis

Halogenation Reactions

Halogenation involves deprotometalation-trapping methods to introduce iodine, bromine, or chlorine substituents.

Reaction Type Method Electrophile Product Yield
IodinationMethod A (LiTMP/base, 2 h)I₂Iodoquinoxaline 1b 74%
IodinationMethod B (ZnCl₂·TMEDA, LiTMP)I₂Iodoquinoxaline 1b 70%
BrominationMethod BBr₂Bromide 2b-Br 60%
ChlorinationMethod BTrichloroisocyanuric acidChloride 2b-Cl 62%

Key Observations :

  • Method A (lithium arylzincate) and Method B (arylzinc) both enable iodination, with slight yield variations .

  • Bromination and chlorination use similar trapping agents after metalation .

Reduction Reactions

Pyrido[2,3-b]quinoxaline undergoes selective reductions depending on the reagent:

Reagent Product Key Features
Electrochemical5,10-Dihydro derivative 6 Single 2-electron reduction wave; no pyridinic ring involvement .
Catalytic H₂5,10-Dihydro derivative 6 Quantitative yield; distinct from pyrido[3,4-b]quinoxaline behavior .
LiAlH₄1,2-Dihydro derivative 8 Reacts selectively with pyrido[2,3-b]quinoxaline but not pyrido[3,4-b]quinoxaline .
NaBH₄Mixture of 1,2- and 5,10-dihydroPosition-dependent reduction; differs from pyridopyrazine reductions .
CH₃MgClMethylated derivatives (e.g., 2-methyl-1,2-dihydro)Forms multiple regioisomers depending on substituents .

Mechanistic Insights :

  • Reduction patterns differ from phenazine (5,10-dihydro) and pyridopyrazines (tetrahydro derivatives) .

  • Pyridinic ring remains inert under catalytic hydrogenation .

C-N Bond Formation

Copper-catalyzed coupling with azoles introduces N-aryl groups:

Azole Conditions Product Yield
PyrroleCu₂O, Cs₂CO₃, DMSO, 110°C, 24 hN-Pyrrolyl derivative51%
IndoleSameN-Indolyl derivative65%
PyrazoleSameN-Pyrazolyl derivative79%

Mechanism :

  • Copper(I) oxide facilitates N-arylation without direct azole activation .

Other Transformations

  • Debromination : Competes with coupling reactions during intramolecular C-H arylation (e.g., formation of 3g′ instead of 3g ) .

  • Coupling Reactions : Bromoiodo substrates undergo Suzuki coupling (e.g., 3b3h via 2-aminophenylboronic acid) .

Scientific Research Applications

Biological and Medicinal Applications

Quinoxaline derivatives exhibit a wide array of biological activities, including antibacterial, bactericidal, antiviral, anticancer, antifungal, antihelmintic, antileishmanial, and anti-HIV properties . They have also been explored as antihypertensive agents, animal growth promoters, potential antitumor agents, and inhibitors of coxsackievirus B5 . Pyrido[2,3-b]quinoxalines, in particular, have been considered as antimalarial agents and demonstrated antiproliferative activity .

ApplicationDescription
Antiviral AgentsSuitably functionalized polysubstituted quinoxalines, including pyrido[2,3-b]quinoxalines, exhibit antiviral properties . For example, some quinoxaline derivatives have shown activity against Herpes simplex virus . Certain compounds displayed similar inhibitory activity to nevirapine against retroviruses and can be considered promising lead compounds . Compounds with bulky substitutions at specific positions have shown better activity and no cytotoxicity .
Antimalarial AgentsPyrido[2,3-b]quinoxalines have been considered for their potential as antimalarial agents .
Antiproliferative ActivityThese compounds have demonstrated antiproliferative activity, suggesting their potential in cancer research .

Material Science Applications

Pyrido[2,3-b]quinoxalines are explored in the field of material science, specifically in the development of organic solar cells .

ApplicationDescription
Organic Solar Cells (OSCs)This compound (PyQx) is used as an electron-deficient unit in small-molecule acceptors (SMAs) for organic solar cells . By combining PyQx with a cascade-chlorination strategy, a series of SMAs were developed . The central core in A‐DA~1~D‐A‐type SMAs plays a crucial role in determining the efficiency of OSCs .

Mechanism of Action

The mechanism of action of pyrido[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways. For instance, certain derivatives act as kinase inhibitors by binding to the catalytic domain of kinases, thereby inhibiting their activity. This interaction can lead to the downregulation of pathways involved in cell proliferation and survival, making these compounds effective in controlling tumor growth .

Comparison with Similar Compounds

Properties

CAS No.

261-63-2

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

pyrido[3,2-b]quinoxaline

InChI

InChI=1S/C11H7N3/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h1-7H

InChI Key

KGJRPYISHAZCMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=NC3=N2

Origin of Product

United States

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